5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
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Overview
Description
5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of chlorine atoms at positions 5 and 7, and an ethyl group at position 3 of the triazolo[4,5-D]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,7-dichloro-3-ethyl-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions can yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 5 and 7 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The triazolo[4,5-D]pyrimidine ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various amines are commonly used.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties .
Biology and Medicine: This compound has shown potential as an antiproliferative agent against various cancer cell lines. It exhibits cytotoxic activity by inducing apoptosis in cancer cells through the mitochondrial pathway . Additionally, it has been investigated for its neuroprotective and anti-neuroinflammatory properties .
Industry: In the industrial sector, this compound is used in the development of high-density energetic materials. Its stability and high decomposition temperature make it suitable for applications in explosives and propellants .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by decreasing the mitochondrial membrane potential and activating caspase-9 and caspase-3 . It also upregulates pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 . In neuroprotection, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress .
Comparison with Similar Compounds
- 5,7-Dichloro-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
- 5,7-Dichloro-3-phenyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
- 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
Uniqueness: 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 3 enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C6H5Cl2N5 |
---|---|
Molecular Weight |
218.04 g/mol |
IUPAC Name |
5,7-dichloro-3-ethyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H5Cl2N5/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3 |
InChI Key |
KVMVTGIOZPSATI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)Cl)Cl)N=N1 |
Origin of Product |
United States |
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